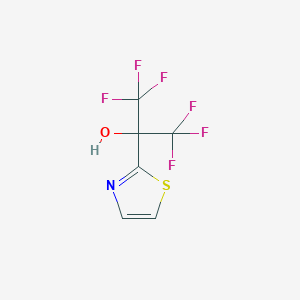

1,1,1,3,3,3-HEXAFLUORO-2-(1,3-THIAZOL-2-YL)PROPAN-2-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

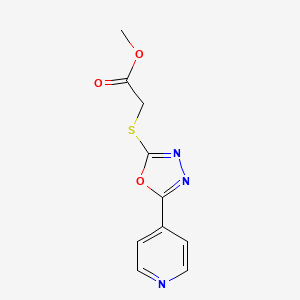

1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol is a fluorinated compound known for its unique chemical properties. It is widely used in various scientific and industrial applications due to its high ionizing power and polarity. This compound is particularly valuable in solution-phase peptide chemistry and Friedel–Crafts-type reactions .

Mécanisme D'action

Target of action

Compounds containing a thiazole ring, like “1,1,1,3,3,3-HEXAFLUORO-2-(1,3-THIAZOL-2-YL)PROPAN-2-OL”, are often associated with a wide range of biological activities, including antibacterial, antifungal, antiprotozoal, and antitumor effects . The exact target would depend on the specific biological activity of the compound.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors like its chemical structure and the organism’s physiology. The compound’s hexafluoroisopropanol group could potentially influence its solubility and distribution .

Analyse Biochimique

Biochemical Properties

This compound facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . Moreover, 1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol clusters catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .

Cellular Effects

It is known that this compound is generally used to denature the native state of proteins, and it also stabilizes the a-helical conformation in unfolded peptides and proteins like ß-lactoglobulin and melittin .

Molecular Mechanism

It is known to facilitate Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . This suggests that it may interact with biomolecules in a way that enhances their reactivity.

Temporal Effects in Laboratory Settings

It is known that this compound is a solution-phase peptide chemistry solvent , suggesting that it may have a role in facilitating biochemical reactions over time.

Dosage Effects in Animal Models

It is known that this compound has very low acute toxicity, hence its use as a precursor to anesthetics .

Metabolic Pathways

It is known that it is both the precursor and the chief metabolite of the inhalation anesthetic sevoflurane .

Méthodes De Préparation

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol typically involves the reaction of hydrogen fluoride with isopropanol . This method is efficient and widely used in industrial settings. The reaction conditions usually require careful handling of hydrogen fluoride due to its corrosive nature.

Analyse Des Réactions Chimiques

1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:

Applications De Recherche Scientifique

1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol is used in various scientific research applications:

Comparaison Avec Des Composés Similaires

1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol is unique due to its combination of high ionizing power and polarity. Similar compounds include:

1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use in peptide chemistry and Friedel–Crafts-type reactions.

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in similar applications but with different reactivity and properties.

Propriétés

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F6NOS/c7-5(8,9)4(14,6(10,11)12)3-13-1-2-15-3/h1-2,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNPVQDQULAPPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(C(F)(F)F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F6NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2607777.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2607778.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(naphthalen-2-ylamino)acrylonitrile](/img/structure/B2607779.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2607782.png)

![1-[(4-fluorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2607792.png)

![2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2607793.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2607794.png)

![(3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride](/img/structure/B2607795.png)